transpDMA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

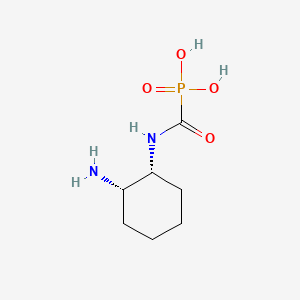

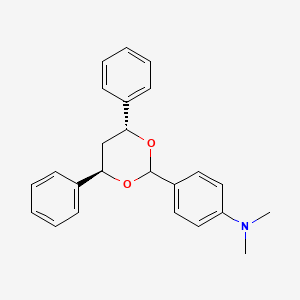

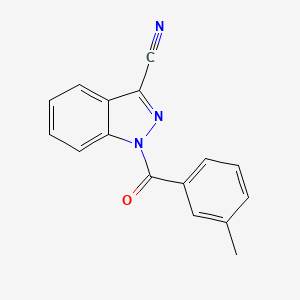

TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 . It is a constitutive androstane receptor (CAR) agonist that inhibits FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . This compound has been shown to reduce blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .

Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C24H25NO2 . Various molecular descriptors can be defined for it, such as structural formula and different dimensional QSAR descriptors . The molecular weight of this compound is 359.46 .Physical And Chemical Properties Analysis

This compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 359.46 and its assay is ≥98% (HPLC) . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.Scientific Research Applications

Activation of Constitutive Androstane Receptor : A study by Pustylnyak et al. (2011) explored the effect of several analogs of 2,4,6-triphenyldioxane-1,3, including transpDMA, on the activation of the constitutive androstane receptor (CAR) in rat liver. They found that this compound, among other compounds, stimulated nuclear accumulation of CAR and evoked CAR receptor PBREM-binding activity in rat liver, suggesting its role in modulating gene expression related to CAR (Pustylnyak et al., 2011).

Influence on Gluconeogenic Genes : Another study by Yarushkin, Kachaylo, and Pustylnyak (2013) investigated the effects of this compound, a CAR activator, on gluconeogenic genes in rat livers. The research suggested that this compound impacts the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two key enzymes in gluconeogenesis (Yarushkin, Kachaylo, & Pustylnyak, 2013).

Nanomaterials for Gene Delivery and Bioimaging : A study by Cheng et al. (2014) described the creation of a multifunctional gene delivery system using polycation-b-polysulfobetaine block copolymer grafted luminescent carbon dots, where one component is poly[2-(dimethylamino)ethyl methacrylate]-b-poly[N-(3-(methacryloylamino)propyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium hydroxide] (PDMAEMA-b-PMPDSAH). This study indicates a potential application of similar compounds in biomedical research (Cheng et al., 2014).

Mechanism of Action

Target of Action

transpDMA is a constitutive androstane receptor (CAR) agonist . The primary targets of this compound are FOXO1 and HNF4 . These targets play a crucial role in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Mode of Action

This compound interacts with its targets, FOXO1 and HNF4, by inhibiting their activity . This inhibition results in a decrease in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gluconeogenesis pathway . By inhibiting the expression of PEPCK and glucose-6-phosphatase, this compound reduces the production of glucose in the liver . This can lead to a decrease in blood glucose levels .

Pharmacokinetics

It is known that the compound is soluble in dmso This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels, an increase in insulin sensitivity, and a decrease in weight gain in rats fed a high-fat diet . These effects are likely due to the compound’s inhibition of gluconeogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism (such as a high-fat diet in rats) can affect the compound’s efficacy . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name |

4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRMPIVJJKXQPC-DHIUTWEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does transpDMA interact with its target and what are the downstream effects on gluconeogenesis?

A1: The research paper focuses on the role of this compound as a constitutive androstane receptor (CAR) activator. [] While the exact binding mechanism isn't detailed, the study demonstrates that this compound effectively activates CAR, which leads to the suppression of two key transcription factors involved in gluconeogenesis: Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Forkhead box protein O1 (FOXO1). [] This suppression, in turn, results in the downregulation of the gluconeogenic genes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in rat livers. [] This suggests that this compound, through CAR activation, could potentially inhibit glucose production in the liver.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)